molecular formula C13H25NO4 B13341511 Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate

Cat. No.: B13341511
M. Wt: 259.34 g/mol
InChI Key: WRDINPZXBODRON-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methoxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the hydroxyethyl and methoxy groups through nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl compounds formed from oxidation can be further reduced to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The hydroxyethyl and methoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-hydroxyethyl)-4-methoxy-piperidine-1-carboxylate is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-8-5-13(17-4,6-9-14)7-10-15/h15H,5-10H2,1-4H3

InChI Key

WRDINPZXBODRON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)OC

Origin of Product

United States

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